5-Methylisoindoline
Overview
Description
5-Methylisoindoline is a useful research compound. Its molecular formula is C9H11N and its molecular weight is 133.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Applications in Antibacterial Activity
5-Methylisoindoline derivatives have been synthesized and evaluated for their antibacterial properties. For instance, (Hayashi et al., 2002) explored the synthesis of 7-(Isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, demonstrating significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae.
2. Role in Medicinal Chemistry and Drug Development
Isoindolin-5-yl derivatives, closely related to this compound, have been explored in the realm of medicinal chemistry. These compounds have been investigated for their potential in developing new therapeutic agents. For instance, novel substituted 1-iminoisoindoline derivatives were synthesized and studied for their antiproliferative activity, as reported by (Sović et al., 2011).
3. Chemical Transformations and Synthesis Techniques
This compound and its derivatives have been used in various chemical transformations. A study by (Wenkert et al., 2001) detailed the transformation of N-methylated 5-alkenyloxazolium salts into hydroindole and hydroisoquinoline compounds, highlighting the versatility of these chemical structures in organic synthesis.
4. Investigation in Photochemical Properties
Studies have also explored the photochemical properties of isoindoline-based compounds. The research by (Gutierrez et al., 2005) investigated the excited states of 2-methylisoindolin-1-one and related compounds, aiming to understand their potential applications in DNA photosensitization.
Mechanism of Action
Target of Action
Isoindolines, including 5-Methylisoindoline, have been found to interact with the human dopamine receptor D2 . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
The interaction of this compound with the dopamine receptor D2 is believed to occur at the allosteric binding site, involving key amino acid residues . This interaction can modulate the receptor’s activity, leading to changes in signal transduction, binding profile, and physiological effects .
Biochemical Pathways
These pathways play crucial roles in a variety of physiological processes, including motor control, reward, and reinforcement .
Pharmacokinetics
In silico analysis of similar isoindolines suggests that they may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the dopamine receptor D2. By modulating the activity of this receptor, this compound could potentially influence a range of physiological processes. For instance, one isoindoline derivative was found to revert Parkinsonism in a mouse model .
Biochemical Analysis
Biochemical Properties
5-Methylisoindoline is part of the isoindoline family of compounds, which have been found to interact with various enzymes and proteins . Isoindolines have been shown to modulate the dopamine receptor D2, suggesting a potential application as antipsychotic agents . They have also been found to inhibit β-amyloid protein aggregation, indicating a potential capacity in the treatment of Alzheimer’s disease .
Cellular Effects
Isoindolines, including this compound, have been found to have a wide array of biological activity . They have been tested against blood cancer using K562 and Raji cell lines . A cytotoxicity assay was performed to determine the influence of these compounds on the survival of the cancer cells .
Molecular Mechanism
Isoindolines have been found to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Isoindolines are known to be involved in various biochemical reactions .
Transport and Distribution
Isoindolines are neutral and hydrophobic, so they can pass through the living membrane in vivo .
Properties
IUPAC Name |
5-methyl-2,3-dihydro-1H-isoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-2-3-8-5-10-6-9(8)4-7/h2-4,10H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMYQGXSTSSHQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CNC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630525 | |
Record name | 5-Methyl-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93282-20-3 | |
Record name | 5-Methyl-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-2,3-dihydro-1H-isoindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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